molecular formula C8H8N2 B1295257 5-Methylimidazo[1,2-a]pyridine CAS No. 933-69-7

5-Methylimidazo[1,2-a]pyridine

Cat. No. B1295257
CAS RN: 933-69-7
M. Wt: 132.16 g/mol
InChI Key: YFSMYPDRRLSNTH-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have garnered interest in pharmaceutical research due to their potential therapeutic properties. The imidazo[1,2-a]pyridine core is a common motif in molecules with diverse biological activities, including anti-inflammatory and analgesic effects .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. A water-mediated, catalyst-free protocol has been developed for the synthesis of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. This method involves a one-pot multicomponent reaction that is operationally simple and environmentally friendly due to the avoidance of toxic solvents and the use of water as the reaction medium . Another approach for synthesizing 2-phenylimidazo[1,2-a]pyridine derivatives involves the preparation of esters, acids, and amides, which have been pharmacologically tested for their anti-inflammatory and analgesic activities .

Molecular Structure Analysis

The molecular structure of 5-methylimidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with a methyl group attached. This structure is a key feature in various synthesized derivatives that exhibit biological activity. The presence of substituents on the imidazo[1,2-a]pyridine core can significantly influence the compound's pharmacological properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through different chemical reactions. For instance, the Friedländer synthesis has been used to prepare 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a related compound, from 3-amino-2-phenylpropenal and creatinine . Additionally, the King method has been employed to synthesize imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines, methyl ketones, and halogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of various functional groups can alter properties such as solubility, which is crucial for their potential use in medicinal chemistry. The synthesis methods employed aim to achieve good yields and atom economy while maintaining low environmental impact .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .
  • Agrochemicals and Pharmaceuticals

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • Methods : The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
    • Results : This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
  • Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging

    • Field : Materials Science and Pharmaceutical Field
    • Application : Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Light-Sensitive Dyes and Optical Media for Data Storage

    • Field : Material Science
    • Application : Imidazo[1,2-a]pyridine derivatives are used as light-sensitive dyes and in optical media for data storage .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Pesticides and Fungicides

    • Field : Agriculture
    • Application : Imidazo[1,2-a]pyridine derivatives are used in pesticides and fungicides .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Pharmaceutical Ingredients

    • Field : Pharmaceutical Chemistry
    • Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Fluorescent Probes

    • Field : Analytical Chemistry
    • Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Antiulcer Drugs

    • Field : Pharmaceutical Chemistry
    • Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine, an antiulcer drug .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Treatment of Insomnia and Restoration of Brain Dysfunctions

    • Field : Neuropharmacology
    • Application : Zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, contains the imidazo[1,2-a]pyridine moiety .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Sedative and Anxiolytic Drugs

    • Field : Psychopharmacology
    • Application : Saripidem, a sedative and anxiolytic drug, contains the imidazo[1,2-a]pyridine moiety .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety data sheet for 5-Methylimidazo[1,2-a]pyridine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent research has focused on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . The emphasis is given on the ecological impact of the methods and on the mechanistic aspects .

properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMYPDRRLSNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239375
Record name 5-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[1,2-a]pyridine

CAS RN

933-69-7
Record name 5-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 933-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
J Yao, L Wang, B Guo, K An, J Guan - Acta Crystallographica Section …, 2010 - scripts.iucr.org
The title compound, C11H12N2O2, was synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate. In the molecular structure, the six- and five-…
Number of citations: 1 scripts.iucr.org
A Elaatiaoui, M Koudad, R Saddik… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C9H10N2O, the imidazo[1,2-a]pyridine moiety is approximately planar (rms deviation = 0.024 Å). The methanol group is nearly perpendicular to its mean plane as …
Number of citations: 4 scripts.iucr.org
T Ikemoto, T Kawamoto, K Tomimatsu, M Takatani… - Tetrahedron, 2000 - Elsevier
A convenient synthesis of the chronic renal disease agent, trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide (1a), for large scale has …
Number of citations: 22 www.sciencedirect.com
G Dhanalakshmi, M Ramanjaneyulu… - Acta Crystallographica …, 2018 - scripts.iucr.org
In the title imidazo[1,2-a]pyridine derivatives, N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, C19H23N3O, (I), and N-tert-butyl-2-[4-(dimethylamino)phenyl]…
Number of citations: 6 scripts.iucr.org
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
AB Deyanov, ME Konshin - Chemistry of Heterocyclic Compounds, 2004 - Springer
2-Substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine was formed from the interaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with α-amino …
Number of citations: 3 link.springer.com
H Cao, H Zhan, Y Lin, X Lin, Z Du, H Jiang - Organic letters, 2012 - ACS Publications
A convenient method for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridine has been developed. This method is applicable to a variety of aryl electrophiles, including …
Number of citations: 180 pubs.acs.org
S Endoori, KC Gulipalli, S Bodige… - Journal of …, 2021 - Wiley Online Library
A novel series of imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives were designed, synthesized, and evaluated for their anticancer activity against two different human cancer …
Number of citations: 13 onlinelibrary.wiley.com
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1980 - ACS Publications
The reaction of 3-methylimidazo [l, 2-u] pyridine with NBS was reinvestigated and is shown to give products formed by apparent nucleophilic substitution at the 2-position. NBS in …
Number of citations: 25 pubs.acs.org
S Lei, GJ Chen, Y Mai, L Chen, H Cai… - … Synthesis & Catalysis, 2016 - Wiley Online Library
An efficient copper‐catalyzed oxidative coupling of imidazo[1,2‐a]pyridines with methyl ketones to directly generate structurally sophisticated 1,2‐dicarbonyl imidazo[1,2‐a]pyridine …
Number of citations: 81 onlinelibrary.wiley.com

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